molecular formula C27H45N3O3 B10782267 Turosteride (-)-enantiomer

Turosteride (-)-enantiomer

货号: B10782267
分子量: 459.7 g/mol
InChI 键: WMPQMBUXZHMEFZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

图罗司特瑞德 (-)-对映体是一种选择性抑制5α-还原酶的药物。这种酶负责将睾酮转化为双氢睾酮,一种强效的雄激素。 图罗司特瑞德最初被研究用于治疗良性前列腺增生,但从未上市 .

准备方法

合成路线和反应条件: 图罗司特瑞德的合成涉及多个步骤,从类固醇前体开始反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成 .

工业生产方法: 图罗司特瑞德的工业生产可能涉及使用优化反应条件的大规模合成,以最大限度地提高产量和纯度。 这将包括使用高效反应器,纯化技术(如结晶或色谱法)以及严格的质量控制措施,以确保一致性和安全性 .

化学反应分析

反应类型: 图罗司特瑞德会经历各种化学反应,包括:

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生酮或羧酸,而还原可能会产生醇 .

科学研究应用

Medical Applications

1. Treatment of Benign Prostatic Hyperplasia (BPH)
Turosteride was initially investigated for the treatment of BPH due to its ability to reduce prostate size and alleviate symptoms associated with enlarged prostate glands. In animal studies, turosteride demonstrated a significant reduction in ventral prostate weight and intraprostatic DHT content, indicating its potential effectiveness in managing BPH .

2. Prostate Cancer Treatment
Research has shown that turosteride possesses antitumor activity against prostatic tumors, particularly in the Dunning R3327 rat prostatic carcinoma model. In studies where turosteride was administered during different phases of tumor development, it effectively reduced tumor growth without affecting serum testosterone levels. This unique profile suggests that turosteride could be a promising candidate for further investigation in prostate cancer therapy .

3. Other Potential Uses
Beyond its applications in prostate health, turosteride may also have implications for treating conditions such as acne and androgenic alopecia due to its role in modulating androgen levels . The selective inhibition of DHT could potentially mitigate hair loss and improve skin conditions related to excess androgen activity.

Case Studies and Research Findings

Study Objective Findings
Hormonal Effects Study Evaluate the endocrine effects of turosteride on male ratsSignificant reduction in serum DHT (up to 78%) without affecting testosterone levels; reduced prostate weight by up to 42%.
Prostate Cancer Model Investigate antitumor effects in Dunning R3327 modelTurosteride significantly decreased tumor growth by 45% at higher doses; did not affect tumor incidence when treatment started after tumor implantation.
Comparison with Other Inhibitors Assess efficacy compared to finasteride and dutasterideTurosteride showed higher selectivity for type II isoform with a unique profile that may reduce side effects associated with other inhibitors.

作用机制

图罗司特瑞德通过选择性抑制5α-还原酶的II型同工酶发挥作用。这种抑制阻止了睾酮转化为双氢睾酮,从而降低了这种强效雄激素的水平。 分子靶标包括5α-还原酶的活性位点,而相关途径与雄激素代谢有关 .

类似化合物:

独特性: 图罗司特瑞德对其对5α-还原酶的II型同工酶具有高度选择性,比I型同工酶高约15倍。 这种选择性可能会在疗效和副作用方面比其他抑制剂更具优势 .

相似化合物的比较

Uniqueness: Turosteride is unique in its high selectivity for the type II isoform of 5α-reductase, with about 15-fold selectivity over the type I isoform. This selectivity may offer advantages in terms of efficacy and side effect profile compared to other inhibitors .

属性

分子式

C27H45N3O3

分子量

459.7 g/mol

IUPAC 名称

6,9a,11a-trimethyl-7-oxo-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide

InChI

InChI=1S/C27H45N3O3/c1-16(2)28-25(33)30(17(3)4)24(32)21-10-9-19-18-8-11-22-27(6,15-13-23(31)29(22)7)20(18)12-14-26(19,21)5/h16-22H,8-15H2,1-7H3,(H,28,33)

InChI 键

WMPQMBUXZHMEFZ-UHFFFAOYSA-N

规范 SMILES

CC(C)NC(=O)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)N4C)C)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。